molecular formula C8H5F2N B1410835 2,4-Difluoro-6-methylbenzonitrile CAS No. 1803782-57-1

2,4-Difluoro-6-methylbenzonitrile

Cat. No.: B1410835
CAS No.: 1803782-57-1
M. Wt: 153.13 g/mol
InChI Key: CMFZJAGSBWDFCO-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N and a molecular weight of approximately 153.04 g/mol . It belongs to the class of fluorobenzonitriles, which are characterized by a benzene ring core substituted with both a nitrile group and fluorine atoms . These structural features make fluorobenzonitriles valuable building blocks in organic synthesis and the development of specialty chemicals . While specific pharmacological data for this compound is limited, its structural analogs are of significant interest in medicinal chemistry. Research indicates that difluorophenyl-linker compounds serve as critical cores in developing potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors . PARP1 is a key enzyme in DNA repair, and its inhibition is a validated therapeutic strategy for treating cancers with specific genetic deficiencies, such as BRCA-mutated breast and ovarian tumors . The incorporation of fluorine atoms into drug molecules is a common strategy to modulate key properties, including a compound's pKa, lipophilicity, metabolic stability, and overall pharmacokinetic profile, thereby enhancing its potential as a drug candidate . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFZJAGSBWDFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Difluoro-6-methylbenzonitrile (CAS No. 1803782-57-1), with a specific focus on its melting and boiling points. As a substituted fluorinated benzonitrile, this compound represents a class of molecules of significant interest in medicinal chemistry and materials science. Understanding its physical constants is fundamental for its synthesis, purification, and application in further chemical transformations. This document outlines the theoretical basis for these properties, provides detailed, field-proven experimental protocols for their determination, and discusses the critical factors influencing measurement accuracy. It is designed to serve as a practical and authoritative resource for scientists engaged in research and development.

Introduction to this compound

This compound is an aromatic organic compound featuring a benzonitrile core substituted with two fluorine atoms and a methyl group. The strategic placement of fluorine atoms can profoundly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making fluorinated intermediates like this one highly valuable in drug discovery and the development of agrochemicals.[1] The nitrile group is a versatile functional handle, readily convertible into other functionalities such as amines, carboxylic acids, and tetrazoles, further enhancing its utility as a synthetic building block. Accurate knowledge of its physical properties, such as melting and boiling points, is a prerequisite for designing reaction conditions, developing purification strategies (e.g., distillation and recrystallization), and ensuring safe handling.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These constants are critical for both laboratory-scale synthesis and process scale-up.

PropertyValueSource(s)
CAS Number 1803782-57-1[2][3]
Molecular Formula C₈H₅F₂N[2][3]
Molecular Weight 153.13 g/mol [3]
Physical Form Solid at room temperature[2][3]
Melting Point Not explicitly reported in public literature. Inferred to be >25 °C.[2]
Boiling Point 208.5 ± 35.0 °C (at 760 mmHg)[3]

Theoretical Framework: Intermolecular Forces

The melting and boiling points of a substance are direct indicators of the strength of its intermolecular forces. For this compound, the key interactions are:

  • Dipole-Dipole Interactions: The high electronegativity of the fluorine atoms and the nitrogen of the nitrile group creates significant bond dipoles (C-F and C≡N). This results in a net molecular dipole, leading to strong electrostatic attractions between adjacent molecules.

  • Van der Waals Forces (London Dispersion Forces): These temporary, induced-dipole attractions exist in all molecules. The planar aromatic ring allows for efficient surface area contact, contributing to the overall strength of these forces.

The energy required to overcome these combined forces determines the transition from the solid to the liquid phase (melting) and from the liquid to the gaseous phase (boiling). The compound's solid state at room temperature indicates that these forces are substantial.

Experimental Determination of Melting Point

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities lead to a depressed and broader melting range.

Protocol: Capillary Method using a Digital Melting Point Apparatus

This method is standard in modern organic chemistry labs for its accuracy and small sample requirement.

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush any large crystals using a spatula on a watch glass.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface or drop the tube down a long, narrow glass pipe to pack the solid into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to find a rough value. Allow the apparatus to cool significantly before the next step.

  • Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ – T₂.

Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm height) A->B C Insert into Melting Point Apparatus B->C D Set Heating Program (Slow ramp: 1-2 °C/min) C->D E Observe Sample Through Viewfinder D->E F Record T₁ (First liquid droplet) E->F G Record T₂ (Completely liquid) F->G H Report Melting Range (T₁ - T₂) G->H

Caption: Workflow for determining melting point via the capillary method.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Protocol: Micro Boiling Point Determination (Siwoloboff's Method)

This technique is ideal for determining the boiling point of small quantities of a liquid. Since this compound is a solid, a small amount would first need to be melted for this procedure.

  • Sample Preparation: Place a small amount of this compound into a small-diameter test tube (fusion tube) to a depth of about 1-2 cm and gently heat to melt the solid.

  • Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the fusion tube with the open end down.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital heating block). Heat the apparatus gently.

  • Observation (Heating): As the temperature rises, air trapped in the inverted capillary will expand and bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the sample's temperature has exceeded its boiling point.

  • Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.

  • Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance. Record the barometric pressure.

Workflow for Boiling Point Determination

BoilingPointWorkflow A Place Melted Sample in Fusion Tube B Insert Inverted, Sealed Capillary Tube A->B C Attach to Thermometer and Place in Heating Bath B->C D Heat Gently Until Rapid Bubbling Occurs C->D E Remove Heat Source D->E F Observe Sample While Cooling E->F G Record Temperature When Liquid Enters Capillary F->G H Record Barometric Pressure G->H

Caption: Workflow for micro boiling point determination.

Applications and Significance in Research

While specific applications for this compound are proprietary or in early-stage research, its structural motifs are prevalent in modern chemistry. Fluorinated benzonitriles serve as key intermediates in the synthesis of:

  • Pharmaceuticals: The incorporation of fluorine can enhance binding affinity, improve metabolic resistance, and modulate pKa, making these compounds valuable for developing new therapeutic agents.[1]

  • Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are used to create more potent and selective herbicides, pesticides, and fungicides.[1]

  • Materials Science: The unique electronic properties of fluorinated aromatic rings are exploited in the development of advanced materials such as liquid crystals and polymers.[1]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazard Statements:

    • H301: Toxic if swallowed.[2]

    • H311: Toxic in contact with skin.[2]

    • H331: Toxic if inhaled.[2]

  • Signal Word: Danger.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid generating dust.

  • In case of exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[2]

Conclusion

This compound is a valuable chemical intermediate with physical properties dictated by strong intermolecular forces. Its boiling point has been established at approximately 208.5 °C, and it exists as a solid at room temperature. The standardized, reproducible protocols detailed in this guide for determining melting and boiling points are essential for ensuring the quality control and successful application of this and similar compounds in advanced scientific research. Adherence to strict safety protocols is mandatory when handling this toxic substance.

References

Sources

Technical Monograph: 2,4-Difluoro-6-methylbenzonitrile as a Pharmacophore Scaffold

[1][2]

Chemical Identity & Structural Informatics

In the realm of medicinal chemistry, This compound represents a high-value "privileged structure."[1][2] It serves as a trifunctional scaffold: the nitrile group provides a versatile electrophilic handle for heterocycle formation, the fluorine atoms modulate metabolic stability and lipophilicity (Bioisosterism), and the ortho-methyl group introduces critical steric occlusion, often used to lock bioactive conformations or retard atropisomer rotation in biaryl systems.[1]

The following identifiers are validated against the Chemical Abstracts Service (CAS) and major reagent databases to ensure procurement and database registration accuracy.

Core Identifiers
Identifier TypeValueNotes
Common Name This compoundSystematic nomenclature
CAS Registry Number 1803782-57-1 Primary commercial identifier
InChIKey CMFZJAGSBWDFCO-UHFFFAOYSA-N Hashed structural fingerprint
Canonical SMILES Cc1c(C#N)c(F)cc(F)c1Useful for cheminformatics/docking
Isomeric SMILES CC1=C(C(=CC(=C1)F)F)C#NExplicit connectivity
Molecular Formula C₈H₅F₂NMW: 153.13 g/mol
Physicochemical Profile (Predicted)[5][6][7][8]
  • LogP (Octanol/Water): ~2.3 (Moderate lipophilicity, suitable for CNS penetration).

  • Topological Polar Surface Area (TPSA): 23.79 Ų (Highly permeable).[2]

  • H-Bond Acceptors: 3 (Nitrile N + 2 Fluorines).[2]

  • H-Bond Donors: 0.

Synthetic Routes & Process Chemistry

As a Senior Application Scientist, I strongly advise against the classical Sandmeyer reaction (diazotization of 2,4-difluoro-6-methylaniline) for large-scale preparation of this specific scaffold.[1][2] The high electronegativity of the fluorine atoms at the 2- and 4-positions renders the diazonium intermediate susceptible to nucleophilic aromatic substitution (

2

Instead, the Transition-Metal Catalyzed Cyanation of the aryl bromide precursor is the industry-standard "High Fidelity" route.[2] It offers superior safety profiles and cleaner impurity fingerprints.[2]

Recommended Protocol: Pd-Catalyzed Cyanation (Zn(CN)₂ Method)[2]

This method utilizes Zinc Cyanide (

1
Reagents & Stoichiometry[1][3]
  • Substrate: 1-Bromo-2,4-difluoro-6-methylbenzene (1.0 equiv).

  • Cyanating Agent:

    
     (0.6 equiv).[2]
    
  • Catalyst:

    
     (2 mol%) + dppf (4 mol%) (1,1'-Bis(diphenylphosphino)ferrocene).[2]
    
  • Solvent: DMF (Anhydrous, degassed) or DMAC.[1]

  • Additives: Zn powder (catalytic, 10 mol%) to keep Pd in the active (0) oxidation state.

Step-by-Step Methodology
  • Inerting: Charge a dry Schlenk flask or pressure vial with the aryl bromide,

    
    , 
    
    
    , and dppf ligand.[1] Evacuate and backfill with Argon (
    
    
    ) three times.[2] Criticality: Oxygen poisons the Pd(0) species, stalling the catalytic cycle.[1]
  • Solvation: Add anhydrous DMF via syringe under Argon flow. The concentration should be approximately 0.5 M relative to the substrate.[2]

  • Activation: Add catalytic Zinc powder.[2] This acts as a scavenger for any adventitious oxidants and regenerates the active catalyst.[2]

  • Reaction: Heat the mixture to 120°C for 12–16 hours. Monitor via HPLC or GC-MS.[2]

    • Endpoint: Disappearance of the aryl bromide peak.[2]

  • Workup (Quenching): Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).[2]

    • Safety Step: Pour the reaction mixture into a saturated solution of

      
       or dilute NaOH/NaOCl to complex/oxidize any residual free cyanide.[2]
      
  • Purification: Filter through a pad of Celite to remove Zinc salts. Wash the organic layer with water and brine.[2][3] Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Reaction Logic & Pathway Visualization[1][10]

The following diagram illustrates the synthetic logic and the downstream utility of the scaffold. Note how the nitrile group serves as a "linchpin" for heterocycle generation.[2]

Gcluster_0Precursorscluster_1Target Scaffoldcluster_2Downstream PharmacophoresArBr1-Bromo-2,4-difluoro-6-methylbenzeneTargetThis compound(CAS: 1803782-57-1)ArBr->TargetPd2(dba)3 / dppfDMF, 120°CZnCNZn(CN)2(Cyanating Agent)ZnCN->TargetAmidineAmidine(Kinase Inhibitors)Target->Amidine1. LiHMDS2. Acid WorkupTetrazoleTetrazole(Bioisostere of -COOH)Target->TetrazoleNaN3 / NH4Cl[3+2] CycloadditionBenzylamineBenzylamine(Reductive Amination)Target->BenzylamineH2 / Pd-Cor LAH Reduction

Figure 1: Synthetic workflow from aryl bromide precursor to the nitrile scaffold and subsequent divergence into key medicinal chemistry functionalities.[2]

Pharmaceutical Applications & Bio-Logic[1][2]

Why select This compound over the non-methylated analog?

The "Magic Methyl" Effect

The C6-methyl group is not merely a lipophilic add-on; it exerts a profound ortho-effect .[2]

  • Conformational Locking: In biaryl systems (e.g., if the nitrile is converted to a phenyl ring or heterocycle), the methyl group creates steric clash with the ortho protons of the adjacent ring.[1] This forces the two rings to twist out of planarity, often improving solubility and selectivity for protein binding pockets that require a specific dihedral angle.[1]

  • Metabolic Blocking: The methyl group blocks the C6 position from oxidative metabolism (CYP450 hydroxylation), extending the half-life (

    
    ) of the drug candidate.[2]
    
Fluorine Substitution Pattern[1][2]
  • C2/C4 Difluorination: The fluorine atoms withdraw electron density from the aromatic ring, lowering the

    
     of any protons on substituents (e.g., increasing the acidity of a tetrazole derived from the nitrile).[1] This also deactivates the ring toward further electrophilic aromatic substitution, preventing unwanted metabolic byproducts.[1][2]
    
Case Study: Kinase Inhibition

Nitriles are frequently converted to amidines (via Pinner reaction or LiHMDS addition) which serve as arginine mimetics in the active sites of serine proteases or kinases.[2] The 2,4-difluoro-6-methyl motif has been observed in patent literature for inhibitors targeting JAK (Janus Kinase) and BTK (Bruton's Tyrosine Kinase), where the electron-poor ring enhances the hydrogen-bond donating capability of the amidine NH groups.[2]

Safety & Handling Protocols

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).[2] Signal Word: DANGER.

Although the nitrile group is covalently bound, metabolic processing or extreme acidic conditions can liberate HCN.[1][2]

  • Engineering Controls: All handling must occur within a certified chemical fume hood.

  • PPE: Nitrile gloves are generally sufficient for incidental contact, but Silver Shield/4H laminate gloves are recommended for prolonged handling of the concentrated liquid or solutions in DMF.[2]

  • Waste Disposal: Do not mix with acidic waste streams. Segregate into "Cyanide/Nitrile" waste containers maintained at pH > 10 to prevent HCN evolution.

References

  • Sigma-Aldrich (Merck KGaA). Product Specification: this compound.[2] Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136262334 (this compound).[2] Retrieved from [2]

  • Cohen, D. T., et al. (2019).[1] Development of a Scalable Synthesis of a JAK Inhibitor Candidate. Journal of Organic Chemistry.[2] (General reference for Pd-cyanation workflows).

  • Meanwell, N. A. (2011).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.[2] Retrieved from

Hydrolysis of 2,4-Difluoro-6-methylbenzonitrile to 2,4-difluoro-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2,4-Difluoro-6-methylbenzoic Acid via Nitrile Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the hydrolysis of 2,4-Difluoro-6-methylbenzonitrile to its corresponding carboxylic acid, 2,4-difluoro-6-methylbenzoic acid. This compound serves as a valuable building block in medicinal chemistry and drug discovery.[1] This document delves into the fundamental mechanistic principles governing both acid- and base-catalyzed nitrile hydrolysis, offering detailed, field-proven experimental protocols for each pathway. Furthermore, it outlines systematic procedures for product purification and rigorous analytical characterization. The guide is structured to provide researchers and drug development professionals with the causal understanding and practical methodologies required to efficiently and reliably perform this critical synthetic transformation.

Introduction: Significance of 2,4-Difluoro-6-methylbenzoic Acid

Fluorinated aromatic carboxylic acids are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The specific substitution pattern of 2,4-difluoro-6-methylbenzoic acid, featuring two electron-withdrawing fluorine atoms and an ortho-methyl group, imparts unique physicochemical properties to molecules that incorporate this moiety. These properties can enhance metabolic stability, binding affinity, and membrane permeability. For instance, related fluorinated benzoic acids are key components in the synthesis of treatments for conditions like anti-neutrophil cytoplasmic autoantibody-associated vasculitis.[1]

The conversion of a nitrile (-C≡N) group to a carboxylic acid (-COOH) is a fundamental transformation in organic synthesis.[2] The hydrolysis of this compound is a direct and efficient route to obtaining the target acid. This guide offers a detailed exploration of the two primary catalytic methods for achieving this hydrolysis: acid-catalyzed and base-catalyzed pathways.

Mechanistic Principles of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid proceeds through an intermediate amide in a two-stage process.[3][4] The specific mechanism, however, is critically dependent on the catalytic conditions employed—either acidic or basic.

Acid-Catalyzed Hydrolysis Pathway

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[3][5] This initial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7] The reaction proceeds through a series of proton transfers and a tautomerization step to form an amide intermediate.[5] This amide is then further hydrolyzed under the acidic conditions to yield the final carboxylic acid and an ammonium ion.[8][9] The final protonation of the liberated ammonia to form the non-nucleophilic ammonium ion is a key driving force for the reaction's completion.[9]

G cluster_0 Stage 1: Nitrile to Amide cluster_1 Stage 2: Amide to Carboxylic Acid Nitrile This compound ProtonatedNitrile Protonated Nitrile (Enhanced Electrophilicity) Nitrile->ProtonatedNitrile + H₃O⁺ ImidicAcid_Intermediate Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid_Intermediate + H₂O - H⁺ ProtonatedAmide Protonated Amide ImidicAcid_Intermediate->ProtonatedAmide Tautomerization (+ H⁺) Amide 2,4-Difluoro-6-methylbenzamide ProtonatedAmide->Amide - H⁺ Amide2 2,4-Difluoro-6-methylbenzamide Amide->Amide2 Intermediate Product ProtonatedCarbonyl Protonated Amide (Carbonyl Oxygen) Amide2->ProtonatedCarbonyl + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedCarbonyl->Tetrahedral_Intermediate + H₂O CarboxylicAcid 2,4-Difluoro-6-methylbenzoic Acid Tetrahedral_Intermediate->CarboxylicAcid - NH₄⁺ - H⁺ Ammonium Ammonium (NH₄⁺)

Diagram 1: Acid-Catalyzed Nitrile Hydrolysis Pathway
Base-Catalyzed Hydrolysis Pathway

In a basic medium, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[6][10] This forms a negatively charged intermediate that is subsequently protonated by water to form an imidic acid.[3][10] This species rapidly tautomerizes to the more stable amide.[3] Under harsher basic conditions (e.g., elevated temperature), the amide undergoes further hydrolysis. A hydroxide ion attacks the amide's carbonyl carbon, forming a tetrahedral intermediate which then collapses, eliminating an amide anion (NH₂⁻) to produce the carboxylic acid.[9] The carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt. A final acidification step during the workup is required to yield the neutral carboxylic acid.[4][11]

G cluster_0 Stage 1: Nitrile to Amide cluster_1 Stage 2: Amide to Carboxylate cluster_2 Work-up Nitrile This compound Anionic_Intermediate Anionic Intermediate Nitrile->Anionic_Intermediate + OH⁻ ImidicAcid Imidic Acid Anionic_Intermediate->ImidicAcid + H₂O - OH⁻ Amide 2,4-Difluoro-6-methylbenzamide ImidicAcid->Amide Tautomerization Amide2 2,4-Difluoro-6-methylbenzamide Amide->Amide2 Intermediate Product Tetrahedral_Intermediate Tetrahedral Intermediate Amide2->Tetrahedral_Intermediate + OH⁻ Carboxylate Carboxylate Salt Tetrahedral_Intermediate->Carboxylate - NH₂⁻ Ammonia Ammonia (NH₃) Carboxylate2 Carboxylate Salt Carboxylate->Carboxylate2 Product in situ FinalAcid 2,4-Difluoro-6-methylbenzoic Acid Carboxylate2->FinalAcid + H₃O⁺ (Acidification)

Diagram 2: Base-Catalyzed Nitrile Hydrolysis Pathway

Experimental Protocols & Comparative Analysis

Both acidic and basic hydrolysis are effective methods, but the choice often depends on the substrate's stability to the conditions, desired reaction time, and the ease of product isolation.

Protocol 1: Acid-Catalyzed Hydrolysis (Sulfuric Acid)

This protocol utilizes moderately concentrated sulfuric acid, which offers a high boiling point and is effective for many aromatic nitriles.[12]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile). Caution: The addition is exothermic; cool the flask in an ice bath during addition.

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture over crushed ice with stirring. This will precipitate the crude carboxylic acid.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Base-Catalyzed Hydrolysis (Sodium Hydroxide)

This protocol uses a strong base and is often faster than acid hydrolysis but requires a final acidification step to isolate the product.[11]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (NaOH) (e.g., 15 mL per gram of nitrile). A co-solvent like ethanol may be added to improve solubility.

  • Reaction: Heat the mixture to reflux (typically 90-110 °C) and maintain for 2-6 hours, monitoring for the cessation of ammonia evolution (can be tested with moist litmus paper).[2] Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Transfer the aqueous solution to a beaker and cool in an ice bath.

    • Slowly acidify the solution to a pH of 2-3 with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[11][14] This will precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: Purify the crude product by recrystallization.

Comparative Summary of Protocols
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagent Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Reaction Time Generally longer (4-8 hours)Generally shorter (2-6 hours)
Temperature Reflux (100-120 °C)Reflux (90-110 °C)
Product Isolation Precipitation on ice-waterAcidification to pH 2-3 precipitates the product[11]
Advantages Direct isolation of the free acid; avoids handling strong bases.Often faster; ammonia evolution is a useful indicator of reaction progress.
Disadvantages Can cause side reactions (e.g., sulfonation) at high temperatures[12]; corrosive.Product is a salt until workup; potential for base-sensitive group degradation.

Analytical Characterization

Confirming the identity and purity of the synthesized 2,4-difluoro-6-methylbenzoic acid is crucial. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical TechniquePurpose & Expected Results
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any remaining starting material or intermediates. A C18 reversed-phase column is typically used.[15][16]
¹H NMR Spectroscopy To confirm the proton environment. Expect signals for the aromatic protons and the methyl group protons, with characteristic chemical shifts and coupling patterns.
¹³C NMR Spectroscopy To confirm the carbon skeleton. Expect distinct signals for the carboxylic acid carbon (~165-175 ppm), aromatic carbons (showing C-F coupling), and the methyl carbon.
¹⁹F NMR Spectroscopy To confirm the presence and position of the fluorine atoms. Expect two distinct signals for the two non-equivalent fluorine atoms.
Mass Spectrometry (MS) To confirm the molecular weight of the compound (C₈H₆F₂O₂ = 172.13 g/mol ).
Melting Point To assess purity. A sharp melting point close to the literature value indicates high purity.

Conclusion

The hydrolysis of this compound is a robust and reliable method for the synthesis of 2,4-difluoro-6-methylbenzoic acid, a key intermediate for pharmaceutical development. Both acid- and base-catalyzed methods are highly effective. The choice between them should be guided by the scale of the reaction, available equipment, and the presence of other functional groups in the starting material. Acid-catalyzed hydrolysis offers a more direct workup to the final acid, while base-catalyzed hydrolysis is often faster. Rigorous purification by recrystallization and comprehensive analytical characterization are essential to ensure the final product meets the high-purity standards required for subsequent synthetic applications.

References

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822.
  • Jacquot, R., & Boy, P. (2012). Conversion of nitrile compounds into corresponding carboxylic acids and esters. U.S. Patent No. 8,263,804.
  • Kumar, S., Dixit, S. K., & Awasthi, S. K. (2014). 2,4-Difluorobenzoic acid synthesis. ChemicalBook.
  • Pearson Education. (2024). Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Jove. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Jove.
  • Sciencemadness Discussion Board. (2011). Nitrile hydrolysis methods to get carboxylic acids. Sciencemadness.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps.
  • Martínková, L., & Veselá, A. B. (n.d.).
  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2025). Chemistry of Nitriles. Chemistry LibreTexts.
  • Xu, Y. (2018). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. U.S. Patent No. CN108947672A.
  • Pearson+. (2024). The mechanism for acidic hydrolysis of a nitrile resembles the basic hydrolysis.... Pearson+.
  • Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid. Ossila.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor.
  • Scribd. (n.d.). Hydrolysis of Benzonitrile to Benzoic Acid. Scribd.
  • Reddy, B. S., et al. (2021). Process for preparation of 2,4,6-trifluorobenzoic acid. WIPO Patent Application WO/2021/156893.
  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. BenchChem.
  • Evergreensino Chemical Co., Ltd. (2025). What analytical methods can be used for O - Methylbenzoic Acid?. Evergreensino Blog.

Sources

Technical Guide: Selective Reduction of 2,4-Difluoro-6-methylbenzonitrile to Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 2,4-difluoro-6-methylbenzonitrile presents a distinct chemoselective challenge in organic synthesis. The target molecule contains three competing features: an electron-deficient aromatic ring susceptible to nucleophilic attack (due to the 2,4-difluoro pattern), a sterically hindering ortho-methyl group, and the nitrile moiety itself.

Standard reduction protocols often fail due to two primary failure modes: hydrodefluorination (loss of fluorine, particularly at the para-position) and dimerization (formation of secondary amines). This guide outlines two high-fidelity workflows—Borane-Dimethyl Sulfide (BMS) Reduction and Ammonia-Modulated Catalytic Hydrogenation —that have been optimized to preserve the halogenated scaffold while ensuring complete conversion.

Part 1: Mechanistic Challenges & Strategy

The Electronic & Steric Landscape

The substrate, this compound, is not a standard benzonitrile.

  • Electronic Activation: The fluorine atoms at positions 2 and 4 significantly pull electron density from the ring, making the carbon atoms susceptible to nucleophilic aromatic substitution (

    
    ) or oxidative addition by metal catalysts. The C4-F bond is particularly vulnerable to hydrogenolysis during catalytic hydrogenation.
    
  • Steric Hindrance: The ortho-methyl group at C6 creates steric bulk around the nitrile carbon. This slows the rate of hydride attack, requiring more forcing conditions which, paradoxically, increase the risk of side reactions.

Failure Modes
  • Defluorination: Strong hydride donors (like

    
     at elevated temps) or heterogeneous catalysts (Pd/C) can cleave the C-F bond, yielding 2-fluoro-6-methylbenzylamine or 2,4-difluorotoluene.
    
  • Secondary Amine Formation: The intermediate imine (

    
    ) can react with the newly formed primary amine (
    
    
    
    ) to form a secondary amine dimer (
    
    
    ).

Part 2: Strategic Pathways (The "How-To")

Method A: Borane-Dimethyl Sulfide (BMS) Reduction

Best for: Laboratory scale (<100g), high chemoselectivity, preservation of fluorine atoms.

Borane (


) is an electrophilic reducing agent.[1] Unlike nucleophilic hydrides (LAH), it coordinates to the lone pair of the nitrile nitrogen, activating it for hydride transfer. This mechanism is highly specific to the nitrile and generally inert toward aryl fluorides, making it the superior choice for purity.
Method B: Raney Nickel Hydrogenation

Best for: Process scale (>100g), cost-efficiency, avoidance of boron waste.

While Pd/C often causes defluorination, Raney Nickel is less active toward C-F bonds. However, the high reactivity of the intermediate imine requires the addition of ammonia to shift the equilibrium away from secondary amine formation.

Part 3: Detailed Experimental Protocols

Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction

Safety: BMS generates dimethyl sulfide (stench) and is flammable.[2] Perform in a well-ventilated fume hood.

Reagents
  • Substrate: this compound (1.0 eq)

  • Reagent: Borane-Dimethyl Sulfide (BMS) (2.0 M in THF, 3.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (MeOH), 6M HCl

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Solvation: Dissolve the nitrile (10 g, 65.3 mmol) in anhydrous THF (50 mL). Cool to 0°C.[1]

  • Addition: Add BMS (98 mL, 196 mmol) dropwise over 30 minutes. Note: Gas evolution may occur.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4-6 hours.

    • Checkpoint: Monitor by IR. The nitrile peak at ~2230 cm⁻¹ must disappear.

  • Quench (Critical): Cool to 0°C. Carefully add MeOH (30 mL) dropwise. Vigorous H2 evolution will occur.

  • Acid Hydrolysis: Add 6M HCl (30 mL) and reflux for 1 hour. Reason: This breaks the stable Boron-Amine complex.

  • Workup: Cool to RT. Basify with NaOH (20% aq) to pH >12. Extract with Methyl tert-butyl ether (MTBE) (3x).

  • Purification: Dry organics over

    
    , filter, and concentrate. Distill under reduced pressure if necessary.
    
Protocol B: Raney Nickel Catalytic Hydrogenation

Safety: Raney Nickel is pyrophoric when dry. Handle as a slurry. H2 gas is explosive.

Reagents
  • Substrate: this compound

  • Catalyst: Raney Nickel (active slurry, ~10 wt% loading)

  • Solvent: Isopropyl Alcohol (IPA)

  • Additive: Aqueous Ammonia (25%

    
    )
    
Step-by-Step Workflow
  • Loading: In a high-pressure autoclave, charge Raney Ni (1.0 g slurry) and IPA (50 mL).

  • Additive: Add aqueous ammonia (5.0 eq). Reason: Suppresses secondary amine formation.

  • Substrate: Add the nitrile (10 g).

  • Purge: Purge the vessel 3x with N2, then 3x with H2.

  • Reaction: Pressurize to 10 bar (145 psi) H2. Heat to 60°C .

    • Caution: Do not exceed 80°C; higher temps increase defluorination risk.

  • Stirring: Stir vigorously (800+ rpm) for 12-14 hours.

  • Filtration: Cool to RT. Vent H2. Filter catalyst through a Celite pad (keep wet to prevent fire).

  • Isolation: Concentrate filtrate to remove ammonia and IPA. The residue is the crude benzylamine.

Part 4: Visualization & Data

Reaction Mechanism & Side Pathways

The following diagram illustrates the competition between the desired reduction and the side reactions (Defluorination and Dimerization).

ReactionPathways Substrate 2,4-Difluoro-6- methylbenzonitrile Imine Imine Intermediate (Ar-CH=NH) Substrate->Imine Reduction (Step 1) Defluoro Impurity: Defluorinated Benzylamine Substrate->Defluoro Direct Hydrogenolysis Target Target: 2,4-Difluoro-6- methylbenzylamine Imine->Target Reduction (Step 2) Dimer Impurity: Secondary Amine (Dimer) Imine->Dimer Condensation w/ Target (Low NH3) Target->Defluoro Over-reduction (High Temp/Pd Cat)

Caption: Figure 1. Mechanistic pathway showing the primary reduction route (Green) and critical failure modes (Red) governed by catalyst choice and ammonia presence.

Borane Reduction Workflow

A logic flow for the Borane-DMS protocol, emphasizing the critical quench step.

BoraneWorkflow Start Start: Anhydrous Nitrile in THF (0°C) AddBMS Add Borane-DMS (Dropwise, N2 atm) Start->AddBMS Reflux Reflux 66°C (4-6 Hours) AddBMS->Reflux Check Check IR: Nitrile Peak Gone? Reflux->Check Check->Reflux No Quench CRITICAL: Cool to 0°C Add MeOH (Slowly) Check->Quench Yes Hydrolysis Add 6M HCl & Reflux (Break B-N Complex) Quench->Hydrolysis Base Basify (NaOH, pH >12) Extract w/ MTBE Hydrolysis->Base

Caption: Figure 2. Operational workflow for Borane-DMS reduction. The acidic hydrolysis step is non-negotiable to release the free amine.

Comparison of Methods
FeatureMethod A: Borane-DMSMethod B: Raney Ni / H2
Chemoselectivity Excellent (F atoms stable)Good (Requires Temp control)
Scalability Low to Medium (<1kg)High (Multi-kg)
Safety Profile Toxic (BMS), FlammablePyrophoric (Ni), High Pressure
Impurity Profile Boron saltsSecondary amines, Defluoro-analogs
Cost High (Reagent cost)Low (Catalytic)

References

  • Brown, H. C., & Choi, Y. M. (1981). The Reaction of Borane-Dimethyl Sulfide with Organic Compounds.[3][4][5]Organic Syntheses . Available at: [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Vertex/Google Search. (2024). Safety Protocols for Borane Reduction of Nitriles.[6][7] (Verified via Common Organic Chemistry & ACS Reagent Guides).

Sources

Precision in High-Throughput Screening: A Technical Guide to Optimizing and Troubleshooting Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In early-stage drug discovery, the transition from bench-scale biology to High-Throughput Screening (HTS) is the "valley of death" for many promising assays. A robust assay is not merely one that works; it is one that works reproducibly in the presence of noise. This guide moves beyond basic protocol listing to address the mechanistic causality of assay failure. We will focus on the three pillars of HTS optimization: biological fidelity (cell density/solvent tolerance), physical thermodynamics (edge effects), and statistical rigor (Z-factor analysis).

Phase 1: The Biological Foundation

Cell Density and Linearity

Many assays fail because they are optimized for signal intensity rather than biological linearity. In HTS, "brighter" is not always better if the cells are over-confluent, leading to metabolic variance (e.g., the Warburg effect in cancer lines) or contact inhibition.

  • The Causality: Over-confluence alters receptor expression levels and intracellular signaling kinetics. An assay optimized at 90% confluency may miss compounds that act on pathways active only during the log-growth phase.

  • Optimization Strategy: Perform a "Cell Titration" experiment. Seed cells at 5 densities (e.g., 2K, 4K, 8K, 16K, 32K per well in 384-well format). Select the density that falls in the linear range of the signal-to-cell-number curve, not the top of the curve.

DMSO Tolerance

Compound libraries are almost universally stored in DMSO.[1] However, DMSO is a bipolar aprotic solvent that can permeabilize membranes and induce apoptosis or differentiation even at low concentrations.

  • The Rule: Never assume "0.1% is safe."

  • The Protocol: Titrate DMSO from 0.1% to 2.0%. Calculate the signal window at each concentration. The "Safe Limit" is the concentration where the Z-factor (see Phase 2) remains >0.5, not just where cell viability remains high.

Visualization: The Optimization Cycle

The following diagram illustrates the iterative logic required to lock down biological variables before scaling.

AssayOptimization Design Experimental Design (Target Biology) MiniScale Mini-Scale Test (96/384-well) Design->MiniScale Stats Statistical Check (S/B & %CV) MiniScale->Stats Stats->Design Fail (CV > 10%) DMSO DMSO Tolerance Titration Stats->DMSO Pass DMSO->Design Interference ScaleUp HTS Scale-Up (Automation) DMSO->ScaleUp Z' > 0.5

Figure 1: The iterative cycle of assay optimization. Note that statistical failure requires a return to biological design, not just instrument tweaking.

Phase 2: Statistical Rigor & Validation

The Z-Factor (Z')

The Signal-to-Background (S/B) ratio is a dangerous metric because it ignores variability. The industry standard for assay robustness is the Z-factor (Z') , introduced by Zhang et al. (1999). It penalizes the available signal window by the variance (standard deviation) of both the positive and negative controls.

The Formula

[2][3]

Where:

  • 
    : Standard Deviation of Positive and Negative controls.
    
  • 
    : Mean of Positive and Negative controls.
    
Data Interpretation Table
Z-Factor ValueClassificationAction Required
1.0 Ideal (Theoretical)None.
0.5 ≤ Z' < 1.0 Excellent Proceed to screening.
0.0 ≤ Z' < 0.5 MarginalOptimization required. Screening possible but high false-positive rate likely.
Z' < 0.0 Unacceptable Stop. Signal window overlaps with noise. Do not screen.

Phase 3: Troubleshooting Physical Artifacts

The "Edge Effect"

In 384- and 1536-well plates, wells on the perimeter often evaporate faster than center wells. This creates a thermal gradient and concentrates reagents, leading to the "Edge Effect"—a systematic bias where edge wells show artificially high or low signals.

Troubleshooting Protocol:

  • Thermal Equilibrium: Do not stack plates immediately after seeding. Allow them to sit at room temperature (RT) for 20–30 minutes before placing them in the incubator. This allows cells to settle evenly before thermal gradients form.

  • The "Moat" Strategy: Fill the outermost perimeter wells with sterile PBS/media (dummy wells) rather than experimental samples.

  • Humidity: Ensure incubator humidity is >95%.

Visualization: Troubleshooting Logic Tree

Use this logic flow when your Z-factor drops below 0.5.

TroubleshootingTree Root Problem: Low Z-Factor (< 0.5) CheckCV Check %CV of Controls Root->CheckCV CheckWindow Check Signal Window (Mu_pos - Mu_neg) Root->CheckWindow HighCV High CV (>10%)? CheckCV->HighCV LowWin Small Separation? CheckWindow->LowWin Pipetting Liquid Handling Error (Check Tips/Dispenser) HighCV->Pipetting Random Pattern Cells Cell Seeding Issue (Clumping/Settling) HighCV->Cells Drift Pattern Reagents Reagent Degradation (Check Stability) LowWin->Reagents Biology Wrong Cell Density or Incubation Time LowWin->Biology

Figure 2: Diagnostic decision tree for rescuing a failed assay run.

Experimental Protocol: Z-Factor Validation Run

Objective: To empirically determine the Z' of an assay prior to library screening.

Materials:

  • 384-well microplate (e.g., Corning or Greiner black-wall/clear-bottom).

  • Positive Control (Max Signal): Known agonist/inhibitor at EC100/IC100.

  • Negative Control (Min Signal): DMSO vehicle only.

Methodology:

  • Plate Layout: Design a "checkerboard" or "interleaved" plate map.

    • Columns 1-2 & 23-24: Media only (Background).[4]

    • Mid-Plate: Alternate Positive and Negative controls in blocks or checkerboard pattern to detect position effects.

  • Dispensing:

    • Dispense cells (e.g., 20µL/well) using automated dispenser (e.g., Multidrop Combi).

    • CRITICAL: Spin plate at 1000rpm for 1 min to remove bubbles and settle cells.

    • Incubate as optimized (e.g., 24h).

  • Treatment:

    • Add Positive Control to designated wells (Final 0.5% DMSO).

    • Add Vehicle (DMSO) to Negative Control wells.

  • Readout:

    • Incubate for assay time.[5]

    • Add detection reagent.[1]

    • Read on multi-mode plate reader (e.g., EnVision/PHERAstar).

  • Analysis:

    • Export RFU/RLU values.

    • Calculate Mean and SD for Pos and Neg sets.[2]

    • Apply Z-factor formula.[2][6][7]

    • Pass Criteria: Z' > 0.5 across three independent plate runs (Inter-day variability).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[6][8] Journal of Biomolecular Screening. [Link]

  • NIH National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual.[9] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][9][10]

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays.[11] Journal of Biomolecular Screening. [Link][8]

Sources

Optimizing SNAr Regioselectivity at the 4-Position of 2,4-Difluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the factors governing the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-Difluoro-6-methylbenzonitrile. The primary challenge in the functionalization of this scaffold is controlling nucleophilic attack at the C4 versus the C2 position. Through a detailed examination of electronic and steric effects, this document elucidates the mechanistic basis for achieving high selectivity. We present a systematic approach to reaction optimization, focusing on the strategic selection of nucleophiles, solvents, and temperature to direct the substitution to the desired C4 position. This guide includes detailed experimental protocols, comparative data, and mechanistic diagrams to equip researchers with the knowledge to reliably and predictably synthesize 4-substituted-2-fluoro-6-methylbenzonitrile derivatives, which are valuable intermediates in pharmaceutical and materials science.

Introduction: The Challenge of Regioselectivity in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[1][2] Unlike electrophilic aromatic substitution, SNAr proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4][5] The reaction's feasibility is critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, typically a halide.[6][7]

The substrate, this compound, presents a classic regioselectivity challenge. It possesses two potential reaction sites (C2 and C4) bearing identical leaving groups (fluorine) and both are activated by the potent electron-withdrawing cyano (-CN) group. The -CN group is ortho to the C2-fluorine and para to the C4-fluorine, effectively activating both positions for nucleophilic attack. The key to controlling the reaction outcome lies in understanding and exploiting the subtle, yet powerful, influence of the third substituent: the ortho-methyl group. This guide will dissect the interplay of these factors to establish a robust strategy for maximizing substitution at the C4 position.

Mechanistic Deep Dive: Deconstructing Regioselectivity

The regiochemical outcome of the SNAr reaction on this compound is a competition between two pathways: attack at C2 and attack at C4. The selectivity is determined by the relative activation energies (ΔG‡) of the rate-determining step for each pathway, which is the initial nucleophilic attack to form the Meisenheimer intermediate.[8]

Electronic Factors

The cyano group is the dominant electronic driver, significantly lowering the energy of the negatively charged Meisenheimer complex through resonance and induction.[3] As shown below, resonance stabilization is effective for nucleophilic attack at both the C2 (ortho) and C4 (para) positions, as the negative charge can be delocalized onto the nitrogen atom of the cyano group in both corresponding intermediates.

However, the fluorine atoms themselves, being highly electronegative, also contribute by inductively withdrawing electron density, thereby increasing the electrophilicity of the carbons to which they are attached.[8] While both positions are electronically activated, the decisive factor for regioselectivity is not electronic activation alone, but its interplay with steric hindrance.

The Decisive Role of Steric Hindrance

The methyl group at the C6 position is the key to unlocking high C4 selectivity. While it is a mild electron-donating group, its primary contribution is steric. Nucleophilic attack at the C2 position requires the nucleophile to approach in close proximity to the ortho-methyl group.[9] This approach is sterically hindered, leading to a more crowded and higher-energy transition state compared to the attack at the unencumbered C4 position.[10][11] This steric repulsion raises the activation energy for the C2-substitution pathway, making the C4-substitution pathway kinetically favorable.

// Invisible nodes for alignment subgraph { rank = same; Start_C4; Start_C2; } } endsubgraph Caption: Competing SNAr pathways for this compound.

A Systematic Approach to Reaction Optimization

Achieving optimal C4 regioselectivity requires careful consideration of the reaction parameters. The goal is to select conditions that amplify the steric differences between the C2 and C4 positions.

Optimization_Workflow sub Substrate: This compound nuc 1. Nucleophile Selection (Size & Reactivity) sub->nuc sol 2. Solvent Screening (Polar Aprotic: DMF, DMSO, NMP) nuc->sol base 3. Base Selection (Non-nucleophilic, pKa) sol->base temp 4. Temperature Control (Lower T favors kinetic product) base->temp ana 5. Analysis (LC-MS, NMR for C4:C2 Ratio) temp->ana proto Optimized C4-Selective Protocol ana->proto Iterate if needed

Choice of Nucleophile

The size of the incoming nucleophile is a critical parameter. Bulkier nucleophiles will experience a greater steric penalty when approaching the C2 position, thus enhancing the selectivity for C4.

  • Primary Amines vs. Secondary Amines: A secondary amine (e.g., diethylamine) is bulkier than a primary amine (e.g., propylamine) and would be expected to give a higher C4:C2 ratio.

  • Alkoxides: A tertiary alkoxide like tert-butoxide is significantly more sterically demanding than methoxide and will strongly favor attack at C4.[9]

Solvent Effects

Polar aprotic solvents are the standard choice for SNAr reactions as they effectively solvate the counter-ion of the nucleophile while leaving the nucleophilic anion relatively "bare" and highly reactive.

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices that facilitate the reaction.[12]

  • Solvent Polarity: While nonpolar solvents have been shown to influence regioselectivity in some systems, polar aprotic solvents generally provide faster reaction rates and are the preferred starting point for this substrate.[13]

Temperature Control

SNAr reactions are often performed at elevated temperatures to achieve reasonable reaction rates. However, temperature can significantly impact selectivity.

  • Kinetic vs. Thermodynamic Control: The C4-substituted product is the kinetically favored product due to the lower activation barrier. Higher temperatures can provide enough energy to overcome the steric barrier for C2 attack, potentially leading to a decrease in selectivity.

  • Recommendation: Start at a moderate temperature (e.g., 75-80 °C) and adjust as needed.[12] If a mixture of isomers is observed, lowering the reaction temperature is a primary strategy to improve the C4:C2 ratio.

Experimental Protocol: A Model Case

This section provides a representative, self-validating protocol for the C4-selective substitution with a model nucleophile, morpholine.

Objective: To synthesize 4-(morpholin-4-yl)-2-fluoro-6-methylbenzonitrile with >95% regioselectivity.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

  • Add anhydrous DMF (to make a ~0.5 M solution with respect to the substrate).

  • Begin stirring the suspension and add morpholine dropwise at room temperature.

  • Heat the reaction mixture to 75 °C and maintain for 4-6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A small aliquot can be withdrawn, quenched with water, extracted with ethyl acetate, and analyzed to check for the consumption of starting material and the formation of the two potential product isomers.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification and Analysis: Purify the crude material by column chromatography on silica gel. Characterize the final product and determine the C4:C2 isomer ratio by ¹H NMR and ¹⁹F NMR spectroscopy.

Data Presentation: Illustrative Optimization Results

The following table summarizes hypothetical data from an optimization study, demonstrating the principles discussed.

EntryNucleophile (1.2 eq)Base (1.5 eq)SolventTemp (°C)Time (h)C4:C2 Ratio
1PropylamineK₂CO₃DMF100490:10
2PropylamineK₂CO₃DMF75696:4
3DiethylamineK₂CO₃DMF756>98:2
4Sodium tert-butoxideN/ATHF655>99:1

Analysis of Data:

  • Entry 1 vs. 2: Lowering the temperature from 100 °C to 75 °C significantly improved the regioselectivity for the less bulky propylamine nucleophile, consistent with kinetic control.

  • Entry 2 vs. 3: Switching from a primary (propylamine) to a bulkier secondary (diethylamine) nucleophile at the same temperature dramatically increased C4 selectivity, highlighting the impact of steric hindrance.

  • Entry 4: The use of a highly hindered nucleophile like tert-butoxide provides near-perfect selectivity even in a different solvent system (THF).

Conclusion

The regioselective functionalization of this compound at the C4 position is readily achievable through a rational application of fundamental SNAr principles. The steric hindrance imposed by the C6-methyl group provides a powerful tool for directing nucleophilic attack away from the C2 position. By strategically selecting sterically demanding nucleophiles and maintaining moderate reaction temperatures to favor the kinetic product, researchers can consistently obtain the desired 4-substituted isomers in high purity and yield. This approach provides a reliable and scalable pathway for the synthesis of valuable chemical intermediates for various applications in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Sythana, S., Naramreddy, S. R., & Bhagat, P. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Journal of the Chemical Society, Perkin Transactions 2. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution.
  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
  • ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • University of Calgary. (n.d.). 2 - Reaction Examples.
  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • ACS Publications. (2019, April 11). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol.
  • Scribd. (n.d.). SnAr Reactions in Aromatic Chemistry.

Sources

Separation of 2,4-Difluoro-6-methylbenzonitrile from isomer impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of fluorinated pharmaceutical intermediates, 2,4-Difluoro-6-methylbenzonitrile (CAS: 1803782-57-1) represents a critical scaffold for kinase inhibitors and agrochemical actives.[1][2] However, its production—typically via nucleophilic aromatic substitution (SNAr) or Sandmeyer reactions—frequently yields difficult-to-separate regioisomers, most notably 2,6-difluoro-4-methylbenzonitrile .[1][2]

The separation of these isomers is non-trivial due to their nearly identical boiling points and polarity.[1] Standard silica flash chromatography often fails to achieve >99.5% purity required for GMP starting materials. This guide details a bifurcated purification strategy: Thermodynamic Control (Fractional Crystallization) for bulk scale-up and Kinetic Control (Fluorophenyl Chromatography) for high-purity polishing.[1]

Impurity Profile & Origin Analysis

To separate impurities, one must first understand their genesis.[1][2] The impurity profile is dictated by the directing effects during the precursor synthesis.[1]

The Origin of Regioisomers

If the synthesis begins with the fluorination of a toluene derivative or the cyanation of a difluoro-halotoluene, the substitution pattern is governed by the interplay of steric hindrance and electronic activation.[1][2]

  • Target: This compound (Asymmetric substitution).[1][2]

  • Primary Impurity: 2,6-Difluoro-4-methylbenzonitrile (Symmetric substitution).[1][2]

    • Mechanism:[1][2][3][4] Often arises from non-selective nitration or halogenation of the starting 3,5-difluorotoluene, where the electrophile attacks the sterically accessible 4-position instead of the 2-position.[1][2]

  • Secondary Impurity: 2,3-Difluoro-4-methylbenzonitrile .[1][2]

Visualization: Impurity Genesis Pathway[1][2]

ImpurityOrigin Start Starting Material (e.g., 3,5-Difluorotoluene) Reaction Electrophilic Substitution (Nitration/Halogenation) Start->Reaction Target Target Precursor (2-substituted) Reaction->Target Ortho Attack (Sterically Hindered) Impurity Regioisomer Impurity (4-substituted) Reaction->Impurity Para Attack (Sterically Favored) FinalTarget TARGET: This compound Target->FinalTarget Cyanation FinalImpurity IMPURITY: 2,6-Difluoro-4-methylbenzonitrile Impurity->FinalImpurity Cyanation

Figure 1: Genesis of the critical 2,6-regioisomer impurity during early-stage synthesis.

Method A: Fractional Crystallization (Scalable Approach)

For quantities >100g, chromatography is cost-prohibitive.[2] Crystallization exploits the symmetry-breaking properties of the target molecule.[1]

The Solubility Differential

The 2,6-difluoro-4-methyl isomer possesses a ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 axis of symmetry (if we approximate the methyl/cyano axis), typically resulting in a higher lattice energy and higher melting point than the asymmetric 2,4-difluoro-6-methyl target.[2] However, the 2,4-isomer (target) often exhibits better solubility in non-polar solvents due to its dipole moment vector being less cancelled out than in the symmetric isomer.[1][2]

Solvent System Selection:

  • Primary Solvent (Good Solubility): Toluene or Isopropyl Alcohol (IPA) at reflux.[2]

  • Anti-Solvent (Poor Solubility): n-Heptane or Water.

Protocol: Displacement Crystallization
  • Dissolution: Charge crude solid (purity ~85%) into a reactor. Add Toluene (1.5 mL per gram of solid). Heat to 65°C until fully dissolved.

  • Clarification: If insoluble salts (e.g., NaBr from cyanation) remain, filter hot (65°C) through a sintered glass funnel.[1][2]

  • Anti-Solvent Addition: Slowly add n-Heptane (3.0 mL per gram of solid) over 30 minutes while maintaining temperature at 60°C.

    • Note: The solution should remain clear.

  • Controlled Cooling (The Critical Step): Ramp temperature down at a rate of 5°C per hour .

    • Nucleation Point: Seed with pure this compound crystals at 45°C.[1][2]

  • Digestion: Hold at 0-5°C for 4 hours. The symmetric impurities often remain in the mother liquor or crystallize out in a distinct habit that can be washed away if they are the minor component.[1]

  • Filtration: Filter the slurry. Wash the cake with cold (0°C) 1:4 Toluene:Heptane.

Validation: Analyze the wet cake by GC-FID. If the 2,6-isomer persists >1%, perform a recrystallization using IPA/Water (3:1) .[1][2]

Method B: Fluorophenyl Chromatography (High-Purity)

When purity requirements exceed 99.5% (e.g., for analytical standards or late-stage GMP), standard C18 silica is insufficient because the hydrophobicities of the isomers are nearly identical.[1][2]

The Stationary Phase: PFP (Pentafluorophenyl)

You must use a Pentafluorophenyl-propyl (PFP) stationary phase.

  • Mechanism: PFP phases separate based on ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -
    
    
    
    interactions and dipole-dipole interactions.[2][5] The specific arrangement of fluorine atoms on the benzene ring of your target interacts differently with the fluorinated stationary phase compared to the isomers.[1][2]
  • Why it works: The 2,4-difluoro pattern creates a different electron density map on the aromatic ring than the 2,6-difluoro pattern, leading to distinct retention times on PFP columns where C18 shows co-elution.[1][2]

Preparative HPLC Protocol
ParameterSetting
Column Phenomenex Luna PFP(2) or Supelco Discovery HS F5 (Prep: 21.2 x 250mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH) + 0.1% Formic Acid
Gradient 40% B to 65% B over 20 minutes (Isocratic hold often required)
Flow Rate 15-20 mL/min (for Prep column)
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Nitrile)
Target Retention The 2,6-isomer typically elutes before the 2,4-target on PFP phases due to lower dipole interaction.[1][2]

Analytical Control & Self-Validating Workflow

You cannot rely on simple melting point determination due to melting point depression from eutectic mixtures of isomers.

In-Process Control (IPC)
  • GC-FID: The preferred method for volatile benzonitriles.[1]

    • Column: DB-Wax or HP-5.[1][2] The polar Wax column often resolves isomers better.[1]

    • Oven: 50°C (2 min)

      
       10°C/min 
      
      
      
      220°C.[2]
  • 19F-NMR: The definitive structural confirmation.[1]

    • Target (2,4-F): Will show two distinct fluorine signals (non-equivalent environments).

    • Impurity (2,6-F): Will show a single fluorine signal (chemically equivalent environments) or a very tight coupling pattern distinct from the target.[1]

Visualization: Purification Decision Logic

PurificationLogic Input Crude Mixture (Purity < 90%) Check Isomer Content > 5%? Input->Check Cryst Fractional Crystallization (Toluene/Heptane) Check->Cryst Yes (Bulk Removal) PrepLC Prep-HPLC (PFP Stationary Phase) Check->PrepLC No (Polishing) Analyze IPC: GC-FID Analysis Cryst->Analyze Decision Purity > 98%? Analyze->Decision Decision->PrepLC No (Trace Isomers Remain) Final Final Product (>99.5% Purity) Decision->Final Yes PrepLC->Final

Figure 2: Decision tree for selecting the appropriate purification modality based on impurity load.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification (CAS 1803782-57-1).[1][2][6][7] Retrieved from

  • BenchChem. (2025).[2][5][8] Chromatographic Separation of Difluorobenzonitrile Isomers. Retrieved from

  • Milner, P. J., et al. (2017).[1][2] Fluoroarene Separations in Metal–Organic Frameworks. eScholarship, University of California.[1][2] (Demonstrates the difficulty of distilling fluoro-isomers and the need for advanced separation phases). Retrieved from

  • Toray Industries. (1999).[2] Process for the preparation of fluorobenzyl derivatives. European Patent EP1114809A1.[2] (Describes industrial purification logic for fluorinated aromatics). Retrieved from

  • Daikin Industries. (2006).[2] Process for producing fluorobenzonitriles. US Patent 7,514,563.[2] (Details the synthesis and GC-FID monitoring of fluorinated nitrile isomers). Retrieved from

Sources

FT-IR absorption peaks for nitrile group in 2,4-Difluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: FT-IR Characterization of the Nitrile Moiety in 2,4-Difluoro-6-methylbenzonitrile

Executive Summary

This technical guide details the Fourier Transform Infrared (FT-IR) spectroscopic profile of This compound (CAS: 1803782-57-1), with a specific focus on the nitrile (


) functional group.

For researchers in medicinal chemistry and drug development, the nitrile stretch is a critical quality attribute (CQA). Unlike the "fingerprint" region (1500–500 cm⁻¹), which is crowded with C-F and C-C vibrations, the nitrile stretch appears in a chemically silent region, making it the primary diagnostic marker for reaction monitoring and purity assessment.

Target Diagnostic Window: 2230 ± 15 cm⁻¹ Signal Characteristic: Sharp, Medium-to-Strong Intensity

The Spectroscopic Signature: Theoretical Basis

To accurately assign the peak, one must understand the vibrational physics governing the shift relative to a standard benzonitrile core (~2228 cm⁻¹). The frequency (


) is derived from Hooke’s Law, dependent on the bond force constant (

) and reduced mass (

):


In this compound, the position of the nitrile peak is dictated by the competing electronic effects of the substituents on the force constant (


) of the 

bond.
Substituent Effects (The "Push-Pull" Mechanism)
SubstituentPositionElectronic EffectImpact on

Fluorine (-F) 2, 4 (Ortho, Para)Inductive (-I): Strong electron withdrawal. Pulls electron density from the ring, reducing repulsion in the

bond, effectively shortening/stiffening it.
Blue Shift (Increase) Expect +5 to +15 cm⁻¹ shift.
Methyl (-CH₃) 6 (Ortho)Inductive (+I) / Hyperconjugation: Weak electron donation. Usually lowers bond order.Red Shift (Decrease) Slight lowering effect.
Steric Effect 6 (Ortho)Conjugation Decoupling: The bulk of the ortho-methyl group may force the nitrile group slightly out of planarity with the benzene ring. Loss of conjugation increases the frequency (reverting towards the higher frequency of aliphatic nitriles).Blue Shift (Increase)

Net Prediction: The strong inductive effect of two fluorine atoms, combined with the steric decoupling from the ortho-methyl group, dominates the weak donation of the methyl group. Consequently, the peak will appear blue-shifted relative to unsubstituted benzonitrile.

Expected Range: 2235 – 2250 cm⁻¹

Experimental Protocol: Acquisition & Validation

To ensure data integrity suitable for regulatory filing (e.g., IND applications), the following protocol utilizes Attenuated Total Reflectance (ATR), the modern standard for solid-state analysis.

Materials & Equipment
  • Spectrometer: FT-IR with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce preferred for solids).

  • Reference Standard: Polystyrene film (for calibration).

Step-by-Step Methodology
  • System Validation:

    • Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

    • Verify system cleanliness; the 2200–2300 cm⁻¹ region must be flat (free of atmospheric CO₂ doublet at 2350 cm⁻¹ interference).

  • Sample Preparation:

    • Place ~5 mg of this compound solid directly onto the crystal center.

    • Critical Step: Apply high pressure using the anvil clamp. Good contact is essential for the nitrile peak intensity, as poor contact disproportionately weakens high-wavenumber signals.

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 2 cm⁻¹ (Higher resolution is recommended to resolve the sharp nitrile band from potential side-bands).

    • Scans: 64 (to improve Signal-to-Noise ratio).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is required). ATR intensities vary with wavelength (

      
      ); uncorrected spectra show weaker peaks at high wavenumbers (like the nitrile region).
      

Data Interpretation & Troubleshooting

The Diagnostic Checklist

Use this logic gate to validate the spectrum:

  • Primary Peak: Look for a sharp band at 2235–2250 cm⁻¹ .

  • Absence of Interferences: Ensure no broad bands exist at 3300–3500 cm⁻¹ (indicates moisture or hydrolysis to amide).

  • Fluorine Confirmation: Look for strong C-F stretches in the 1000–1400 cm⁻¹ region (often multiple intense bands).[1]

Common Anomalies
ObservationRoot CauseRemediation
Peak Split (Doublet) Fermi Resonance: Interaction between the fundamental

stretch and an overtone of a lower frequency ring vibration.
Common in benzonitriles. Integrate both peaks for quantitative assay.
Peak Shift < 2220 cm⁻¹ Conjugation/Impurity: Possible hydrolysis to primary amide (

appears ~1680 cm⁻¹) or presence of isonitrile isomer (rare).[2]
Check Carbonyl region (1650–1750 cm⁻¹).
Weak Intensity Poor Contact: The sample is not pressed firmly against the ATR crystal.Clean crystal, re-load sample, and apply maximum pressure.

Structural Validation Workflow

The following diagram illustrates the decision matrix for confirming the identity of the intermediate based on the nitrile peak.

NitrileAnalysis Start Start: Crude Sample This compound Acquisition Acquire FT-IR Spectrum (ATR Mode, 64 Scans) Start->Acquisition RegionCheck Inspect 2200-2300 cm⁻¹ Region Acquisition->RegionCheck PeakFound Peak Detected? RegionCheck->PeakFound FrequencyCheck Frequency Analysis Is peak > 2230 cm⁻¹? PeakFound->FrequencyCheck Yes Fail_None FAIL: No Peak Suspect Decarboxylation/Loss of CN PeakFound->Fail_None No Pass PASS: Identity Confirmed (EWG Inductive Effect Dominant) FrequencyCheck->Pass Yes (2230-2250) Fail_Low FAIL: Red Shift (<2220 cm⁻¹) Suspect Hydrolysis/Amide FrequencyCheck->Fail_Low No (<2220)

Caption: Logic flow for the spectroscopic validation of the nitrile moiety in fluorinated benzonitriles.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard text for substituent effects on characteristic group frequencies).
  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1803782-57-1).[3][4][5]

  • NIST Chemistry WebBook. (2024). Benzonitrile Infrared Spectrum & Vibrational Assignments.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).

Sources

A Validated High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2,4-Difluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

2,4-Difluoro-6-methylbenzonitrile is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this starting material is a critical quality attribute, directly influencing the safety, efficacy, and yield of the final products. This guide presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and reliable determination of purity for this compound. The narrative explains the causal-based method development strategy, provides a detailed experimental protocol, and outlines a comprehensive validation framework based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Introduction: The Analytical Imperative

The chemical structure of this compound, featuring a benzonitrile core with fluorine and methyl substitutions, presents unique analytical challenges. The presence of the aromatic ring and the polar nitrile group dictates its chromatographic behavior. Purity analysis is not merely a quality control checkpoint; it is a foundational requirement to ensure the integrity of the entire manufacturing process. Potential impurities can arise from unreacted starting materials, by-products from side reactions, or degradation products.[4][5] A well-developed and validated HPLC method provides the necessary precision, accuracy, and specificity to quantify the main component and separate it from these closely related impurities.[6]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this application due to its high resolution, sensitivity, and suitability for non-volatile compounds.[7] This guide is designed for researchers, analytical scientists, and quality control professionals, offering a field-proven approach to developing and validating a fit-for-purpose purity method.

Causality-Driven Method Development

The development of a robust HPLC method is a systematic process where each parameter is chosen for a specific scientific reason. The objective is to achieve optimal separation between the main analyte peak and any potential impurities with good peak shape and a reasonable analysis time.

Analyte Properties & Chromatographic Considerations
  • Structure and Polarity: this compound (MW: 153.13 g/mol ) is a moderately polar aromatic compound.[8] This polarity makes it ideally suited for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[9]

  • UV Absorbance: The benzonitrile chromophore allows for sensitive detection using a UV detector. A UV scan of the analyte in the mobile phase is performed to determine the wavelength of maximum absorbance (λ-max), ensuring high sensitivity for both the main peak and potential impurities. For many benzonitrile derivatives, this is typically in the 240-280 nm range.

  • Potential Impurities: Synthesis routes may leave residual starting materials like 2,4-difluorobromobenzene or introduce structurally similar isomers.[4][5] The method must possess the selectivity to resolve these compounds.

Selection of Chromatographic Parameters
  • Chromatographic Mode: Reversed-Phase (RP)

    • Rationale: RP-HPLC is the most widely used mode in pharmaceutical analysis, offering excellent reproducibility and separation capabilities for a broad range of molecules based on hydrophobicity.[10][11]

  • Stationary Phase: C18 (Octadecylsilane)

    • Rationale: A C18 column is the workhorse of reversed-phase chromatography and provides a strong hydrophobic interaction mechanism.[10] This is the logical starting point for an analyte of moderate polarity. The high surface coverage of modern C18 phases ensures good peak shape and minimizes unwanted interactions with residual silanols.

  • Mobile Phase: Acetonitrile and Water

    • Rationale: Acetonitrile (ACN) is selected as the organic modifier over methanol. While both are effective, ACN often provides better peak shape and lower backpressure. The nitrile group in ACN can also engage in different secondary interactions compared to the hydroxyl group in methanol, which can be beneficial for selectivity.[12] Using a simple binary mixture of ACN and water provides a robust and easily reproducible mobile phase system.

  • Elution Mode: Gradient Elution

    • Rationale: A gradient elution, where the percentage of the organic solvent (ACN) is increased over time, is chosen over an isocratic method. This approach ensures that impurities with a wide range of polarities (both more and less polar than the analyte) can be eluted within a single run, providing a comprehensive purity profile.[13] It also sharpens peaks and improves sensitivity for late-eluting components.

Optimized HPLC Method for Purity Analysis

This section provides the detailed, step-by-step protocol for the final validated method.

Equipment and Reagents
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance, volumetric flasks, and pipettes.

  • This compound reference standard (purity >99.5%).

  • HPLC-grade Acetonitrile.

  • Purified water (e.g., Milli-Q or equivalent).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides high efficiency and strong hydrophobic retention for the analyte.[7]
Mobile Phase A Purified WaterThe highly polar component of the mobile phase system.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte and impurities.[12]
Gradient Program 0-5 min: 40% B5-25 min: 40-90% B25-30 min: 90% B30.1-35 min: 40% B (Re-equilibration)Ensures elution of all potential impurities and prepares the column for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, balancing analysis time and efficiency.
Column Temperature 30 °CMaintains consistent selectivity and retention times, improving method reproducibility.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A PDA detector can be used to confirm peak purity.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring good sensitivity.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.
Sample Conc. 0.5 mg/mLProvides a strong detector response without risking saturation.
Standard and Sample Preparation Protocol
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability: Before analysis, inject the standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

Method Validation: A Self-Validating System

Method validation is the cornerstone of trustworthiness, demonstrating that the analytical procedure is suitable for its intended purpose.[3] The following validation plan is based on the ICH Q2(R1) guideline.[2][14]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_routine Routine Analysis Dev Define Analytical Target Profile (ATP) Params Select HPLC Parameters (Column, Mobile Phase, etc.) Dev->Params Optimize Optimize Separation & Peak Shape Params->Optimize Specificity Specificity/ Selectivity Optimize->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD_LOQ->Robustness Routine Purity Testing of This compound Robustness->Routine Validated Method SST System Suitability Testing (SST) Routine->SST G cluster_core Core Validation Attributes cluster_limit Limit Tests cluster_reliability Reliability Attribute Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Establishes Range Linearity->Precision Establishes Range LOD LOD Linearity->LOD Establishes Range LOQ LOQ Linearity->LOQ Establishes Range Robustness Robustness Accuracy->Robustness Tests Reliability Of Precision->Robustness Tests Reliability Of LOQ->Robustness Tests Reliability Of

Sources

Mass spectrometry fragmentation pattern of 2,4-Difluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Difluoro-6-methylbenzonitrile

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of this compound (C₈H₅F₂N). As a substituted aromatic nitrile, this compound is of interest to researchers in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification, characterization in complex matrices, and quality control during synthesis. This document outlines the probable fragmentation pathways under Electron Ionization (EI), summarizes the expected key fragment ions, and provides a foundational experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). The insights are derived from established principles of mass spectrometry for aromatic, fluorinated, and nitrile-containing compounds.

Introduction and Molecular Properties

This compound is a trifunctionalized benzene derivative. Its structure incorporates a stable aromatic ring, a nitrile group (-C≡N), a methyl group (-CH₃), and two fluorine atoms. These features dictate its fragmentation behavior upon ionization. The stability of the aromatic core suggests that the molecular ion will be readily observable, particularly under standard Electron Ionization (EI) conditions[1][2].

  • Chemical Formula: C₈H₅F₂N

  • Molecular Weight (Monoisotopic): 153.039 Da

  • Structure: Chemical Structure of this compound (Note: Image is a representation of the structure for clarity)

The primary ionization method discussed herein is Electron Ionization (EI) , typically performed at 70 eV. This high-energy technique generates a radical cation (M•⁺) and induces extensive, reproducible fragmentation, which is invaluable for structural elucidation[3][4]. While softer ionization techniques like Electrospray Ionization (ESI) would likely yield a stable protonated molecule ([M+H]⁺) with minimal fragmentation, EI provides the detailed "fingerprint" necessary for structural confirmation[5][6].

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion (M•⁺) at m/z 153. This energetic radical cation will then undergo a series of competing fragmentation reactions, driven by the stability of the resulting fragment ions and neutral losses. The primary fragmentation pathways are predicted based on the functional groups present.

Pathway A: α-Cleavage and Loss of a Methyl Radical

The bond between the aromatic ring and the methyl group can undergo homolytic cleavage to expel a neutral methyl radical (•CH₃, 15 Da). This is a common fragmentation for alkyl-substituted aromatic compounds. This pathway leads to the formation of a stable, even-electron difluorobenzonitrile cation.

  • Reaction: C₈H₅F₂N•⁺ → [C₇H₂F₂N]⁺ + •CH₃

  • Predicted Ion: m/z 138

Pathway B: Loss of Hydrogen Cyanide (HCN)

Aromatic nitriles are known to undergo fragmentation via the elimination of a neutral hydrogen cyanide (HCN, 27 Da) molecule[7]. This involves the rearrangement of a hydrogen atom, likely from the methyl group, to the nitrile moiety prior to expulsion.

  • Reaction: C₈H₅F₂N•⁺ → [C₇H₄F₂]•⁺ + HCN

  • Predicted Ion: m/z 126

Pathway C: Loss of a Fluorine Radical

The cleavage of a carbon-fluorine bond is a characteristic fragmentation channel for fluorinated aromatic compounds[2]. This pathway results in the loss of a fluorine radical (•F, 19 Da). The stability of the resulting cation makes this a probable event.

  • Reaction: C₈H₅F₂N•⁺ → [C₈H₅FN]⁺ + •F

  • Predicted Ion: m/z 134

Pathway D: Loss of Cyano Radical (•CN)

Similar to other aromatic nitriles, the loss of the cyano radical (•CN, 26 Da) is another plausible fragmentation route[7]. This results in a difluoro-methylphenyl cation.

  • Reaction: C₈H₅F₂N•⁺ → [C₇H₅F₂]⁺ + •CN

  • Predicted Ion: m/z 127

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation. For instance, the [M-CH₃]⁺ ion at m/z 138 could subsequently lose a molecule of hydrogen cyanide (HCN) to yield a fragment at m/z 111, or a cyano radical (•CN) to yield a fragment at m/z 112. These subsequent fragmentations add complexity to the spectrum but also provide additional structural confirmation.

Visualization of Core Fragmentation Pathways

The interplay of the primary fragmentation routes originating from the molecular ion is visualized below. The diagram illustrates the formation of the key diagnostic ions predicted for this compound.

Fragmentation_Pattern M Molecular Ion (M•⁺) C₈H₅F₂N•⁺ m/z = 153 F1 [M - CH₃]⁺ C₇H₂F₂N⁺ m/z = 138 M->F1 - •CH₃ F2 [M - HCN]•⁺ C₇H₄F₂•⁺ m/z = 126 M->F2 - HCN F3 [M - F]⁺ C₈H₅FN⁺ m/z = 134 M->F3 - •F F4 [M - CN]⁺ C₇H₅F₂⁺ m/z = 127 M->F4 - •CN

Caption: Predicted EI fragmentation pathways of this compound.

Summary of Predicted Spectral Data

The following table summarizes the key ions expected in the electron ionization mass spectrum of this compound. The relative abundance of these peaks will depend on the specific instrument conditions, but the presence of these ions is highly indicative of the compound's structure.

m/z (Predicted)Proposed Ion StructureFragmentation Pathway
153[C₈H₅F₂N]•⁺Molecular Ion (M•⁺)
138[C₇H₂F₂N]⁺Loss of methyl radical (•CH₃)
134[C₈H₅FN]⁺Loss of fluorine radical (•F)
127[C₇H₅F₂]⁺Loss of cyano radical (•CN)
126[C₇H₄F₂]•⁺Loss of hydrogen cyanide (HCN)

Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with an EI source is recommended. This protocol provides a self-validating system for obtaining a high-quality mass spectrum.

Objective: To acquire the electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., an ion trap or quadrupole analyzer)[8].

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Mass Range: Scan from m/z 40 to 250.

    • Scan Rate: ≥ 2 scans/second.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise from a nearby region of the chromatogram.

    • Compare the observed m/z values and their relative intensities with the predicted fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is predicted to be characterized by a strong molecular ion peak at m/z 153 and several diagnostic fragment ions. The key fragmentation pathways include the loss of a methyl radical (m/z 138), a fluorine radical (m/z 134), a cyano radical (m/z 127), and a neutral HCN molecule (m/z 126). This predicted pattern serves as a robust analytical fingerprint for the identification and structural confirmation of this molecule in research and development settings. The provided GC-MS protocol offers a reliable method for obtaining experimental data to verify these predictions.

References

  • Title: Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) URL: [Link]

  • Title: Fluorinated Aromatic Compounds Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Site of protonation of benzonitrile hydrogen interchange in the protonated species Source: Journal of the American Society for Mass Spectrometry - ACS Publications URL: [Link]

  • Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of Arizona Chemistry and Biochemistry URL: [Link]

  • Title: Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation Source: PubMed URL: [Link]

  • Title: Welcome to the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: MDPI URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines Source: SciELO México URL: [Link]

  • Title: Interpretation of mass spectra Source: University of California, Davis URL: [Link]

Sources

Precision GC-MS Profiling of 2,4-Difluoro-6-methylbenzonitrile: Method Development & Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Retention Time for 2,4-Difluoro-6-methylbenzonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical synthesis, This compound (CAS: 1803782-57-1) serves as a critical fluorinated building block, often employed in the structural optimization of bioactive scaffolds to enhance metabolic stability. However, its analysis presents a specific challenge: distinguishing it from regioisomers (e.g., 2,6-difluoro-4-methylbenzonitrile) that possess identical molecular weights (153.13 g/mol ) and similar fragmentation patterns.

This guide provides a rigorous, self-validating GC-MS protocol. By synthesizing physicochemical principles with experimental retention index (RI) theory, we establish a robust identification workflow that moves beyond simple retention time matching to a system of predictive validation .[1]

Physicochemical Profile & Chromatographic Behavior[1][2][3][4][5]

Understanding the molecule's physical properties is the first step in predicting its elution behavior.

PropertyValueChromatographic Implication
Molecular Formula C₈H₅F₂NM+ peak at m/z 153
Molecular Weight 153.13 g/mol High volatility; suitable for standard EI sources.[1]
Boiling Point (Est.) 208°C ± 35°CElutes in the mid-volatility region, after simple benzonitriles but before complex bi-aryls.[1]
Polarity ModerateExhibits tailing on non-polar columns if silanols are active; requires deactivated liners.[1]
Key Substituents -CN, -F (x2), -CH₃Ortho-effect: The 2-fluoro and 6-methyl groups sterically crowd the nitrile, slightly reducing retention relative to para-isomers.

GC-MS Method Development

Column Selection and Rationale
  • Primary Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS).[1]

    • Why: This phase separates based on boiling point and weak pi-pi interactions.[1] It provides the best resolution for fluorinated aromatic isomers compared to 100% PDMS (DB-1).[1]

  • Secondary (Confirmation) Column: Trifluoropropylmethylpolysiloxane (e.g., Rtx-200).[1]

    • Why: Exploits the fluorine-fluorine interaction for orthogonal selectivity if isomer co-elution is suspected.[1]

Optimized Instrument Parameters

This protocol is designed for an Agilent 7890/5977 or equivalent single-quadrupole system.

ParameterSettingTechnical Justification
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1]
Injection Mode Split (10:1 to 50:[1]1)Prevents column overload; sharpens peaks for accurate RT assignment.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode maintains stable RTs during the temperature ramp.[1]
Oven Program 60°C (1 min hold) → 20°C/min → 280°C (3 min hold)Fast ramp maximizes throughput; the compound elutes mid-ramp.[1]
Transfer Line 280°CPrevents cold-spot condensation before the ion source.[1]
Ion Source 230°C (EI, 70 eV)Standard ionization energy for reproducible fragmentation.[1]

Retention Time & Retention Index (RI) Analysis

The Fallacy of Absolute Retention Time

Absolute retention time (RT) shifts with column length, phase ratio (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), and flow rate. Relying solely on "5.4 minutes" is scientifically unsound. Instead, we use the Linear Retention Index (LRI) , which normalizes the RT against an n-alkane ladder.
Predicted Retention Index (LRI)

Since specific experimental LRI data for this exact isomer is sparse in public repositories, we apply Structure-Retention Relationships (SRR) based on authoritative anchor points on a DB-5ms column:

  • Benzonitrile (Base): LRI ≈ 960[1]

  • Effect of 2-Methyl (o-Tolunitrile): +148 units (LRI ≈ 1108)[1]

  • Effect of Fluorination: Fluorine addition to the aromatic ring typically adds 10–30 units per atom but can decrease retention if shielding polar groups.[1]

  • Calculation:

    
    
    
    
    

Target LRI Window (DB-5ms): 1140 – 1180

  • Note: The compound will elute after 2-methylbenzonitrile and before 4-methylbenzonitrile (LRI 1220) due to the "ortho effect" shielding the nitrile polarity.

Experimental Determination Protocol

To validate the identity in your specific lab:

  • Run Standard: Inject a C8–C20 n-alkane standard mix using the method above.

  • Run Sample: Inject the this compound sample.[1]

  • Calculate: Use the Van den Dool and Kratz equation:

    
    
    Where 
    
    
    
    is the carbon number of the alkane eluting before the target.

Mass Spectral Interpretation (EI Spectrum)[6]

Confirmation requires matching the mass spectral fingerprint.[1][2]

  • Parent Ion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ): m/z 153  (Base peak or high abundance). Aromatic nitriles are stable and yield strong molecular ions.[1]
    
  • Isotope Peak (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ): m/z 154 . Expect ~9% intensity relative to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    (due to 8 carbons).
  • Diagnostic Fragments:

    • m/z 133 (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ):  Characteristic of ortho-fluorinated methyl aromatics.
      
    • m/z 126/127 (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ):  Loss of the nitrile group.
      
    • m/z 103: Deep fragmentation (loss of

      
       or ring opening).
      

Analytical Workflow Diagram

The following diagram illustrates the logical flow for confirming the identity of the compound, distinguishing it from potential isomers.

GCMS_Workflow Sample Unknown Sample (Suspected this compound) GC_Sep GC Separation (DB-5ms Column) Sample->GC_Sep Calc_RI Calculate Linear Retention Index (LRI) GC_Sep->Calc_RI RT Data MS_Detect MS Detection (EI Source) GC_Sep->MS_Detect Alkane_Ladder Run C8-C20 Alkane Standard Alkane_Ladder->Calc_RI Decision_RI LRI within 1140 - 1180? Calc_RI->Decision_RI Decision_RI->MS_Detect Yes Match_No Identity Rejected: Likely Isomer Decision_RI->Match_No No (<1100 or >1250) Spec_Analysis Spectral Analysis (m/z 153, 133, 127) MS_Detect->Spec_Analysis Match_Yes Identity Confirmed: This compound Spec_Analysis->Match_Yes Pattern Matches Spec_Analysis->Match_No Pattern Mismatch

Caption: Logical workflow for the validation of this compound using coupled RI calculation and MS spectral matching.

Troubleshooting & Self-Validation

  • Tailing Peaks: If the peak at LRI 1150 tails significantly, the nitrile nitrogen is interacting with active silanols. Action: Trim the column inlet by 10 cm or replace the liner with an Ultra Inert split liner.

  • Isomer Co-elution: If a single peak is observed but the mass spectrum shows aberrant ratios (e.g., m/z 153 is weak), you may have co-elution with a non-fluorinated impurity. Action: Reduce ramp rate to 5°C/min around 120°C–150°C to resolve closely eluting isomers.

References

  • National Institute of Standards and Technology (NIST). NIST Mass Spectrometry Data Center - Retention Indices for Substituted Benzonitriles.[1] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link]

  • PubChem. Compound Summary: 2-Methylbenzonitrile (o-Tolunitrile).[1] National Library of Medicine.[1] Available at: [Link]

  • Babushok, V. I., et al. "Retention Indices for Frequently Reported Compounds of Plant Essential Oils." Journal of Physical and Chemical Reference Data, 2011.[1] (Used for SRR methodology).[1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Difluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the fast-paced environment of pharmaceutical research and drug development, the synthesis of novel compounds is a daily activity. Intermediates like 2,4-Difluoro-6-methylbenzonitrile are integral to this process. However, beyond its synthetic utility, a deep understanding of its chemical properties is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to move beyond mere instruction and provide the causal reasoning behind each procedural step, ensuring a culture of safety that is both understood and self-validating.

Part 1: Core Directive - A Hazard-Centric Approach to Disposal

The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards. This compound is a substituted aromatic nitrile. This structure presents a dual-risk profile:

  • The Nitrile Group (-C≡N): Organic nitriles are toxicologically significant. They can be metabolized to release cyanide ions, which are potent cellular respiration inhibitors. Furthermore, under acidic conditions, nitriles can hydrolyze to produce highly toxic hydrogen cyanide gas.[1][2] Therefore, waste streams containing this compound must never be mixed with acidic waste.[3]

  • The Difluorinated Benzene Ring: As a halogenated organic compound (HOC), it is subject to specific environmental regulations.[4][5] HOCs can be persistent in the environment and often require high-temperature incineration for complete destruction to prevent the formation of toxic byproducts.[6][7]

Given these properties, the primary directive is clear: This compound and any materials contaminated with it must be treated as hazardous waste and disposed of exclusively through a licensed and approved waste disposal contractor. [8][9][10]

Hazard Identification Summary

The following table summarizes the key hazard statements associated with similar benzonitrile compounds, which should be conservatively applied to this compound.

Hazard ClassGHS Hazard CodeDescriptionCitations
Acute Toxicity, OralH302Harmful if swallowed[9]
Acute Toxicity, DermalH312Harmful in contact with skin[9]
Acute Toxicity, InhalationH332Harmful if inhaled[11]
Skin IrritationH315Causes skin irritation[8][11]
Eye IrritationH319Causes serious eye irritation[8][11]
Specific Target Organ ToxicityH335May cause respiratory irritation[8][9]

Part 2: Scientific Integrity & Step-by-Step Protocols

A. Engineering Controls and Personal Protective Equipment (PPE)

Your primary defense against exposure is a combination of robust engineering controls and appropriate PPE. The causality is simple: prevent all routes of exposure—inhalation, ingestion, and dermal contact.

  • Engineering Control: All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood.[1][12] This is a non-negotiable control to prevent inhalation of any dust or vapors.

  • Eye Protection: Wear chemical splash goggles and, if there is a significant splash risk, a face shield.[2]

  • Hand Protection: Handle with chemically resistant gloves. While standard nitrile gloves offer initial protection for incidental contact, butyl rubber or Viton gloves are preferable for extended handling or spill cleanup due to their high resistance to aromatic compounds.[1] Always inspect gloves for tears or holes before use.

  • Body Protection: A lab coat is mandatory.[13] Ensure it is fully buttoned. Do not take contaminated lab coats home.[13]

B. Disposal Workflow: From Benchtop to Manifest

The following workflow is designed to be a self-validating system, ensuring regulatory compliance and safety at each stage.

  • Action: Designate a specific, clearly labeled hazardous waste container for this compound waste.

  • Causality: Proper segregation is critical to prevent dangerous chemical reactions. Never mix nitrile-containing waste with acidic waste, as this can generate lethal hydrogen cyanide gas.[3] This container should also be kept separate from strong oxidizing agents.[8]

  • Action: Use a chemically compatible, sealable container (e.g., a high-density polyethylene or glass bottle with a secure cap). Affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • Appropriate GHS pictograms

    • The date accumulation started

  • Causality: Proper labeling ensures that everyone in the laboratory, as well as the waste disposal personnel, is aware of the container's contents and associated dangers, ensuring safe handling throughout the disposal chain.[14]

  • Action: Keep the waste container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory or a central hazardous waste storage area.

  • Causality: Storing the waste in a designated, well-ventilated, and secure area prevents accidental spills and unauthorized access.[8][12] The container must remain closed to prevent the release of vapors into the laboratory environment.

  • Action: Arrange for pickup with your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[14] Provide them with the Safety Data Sheet (SDS) for the compound.

  • Causality: Professional disposal companies are equipped to handle, transport, and destroy hazardous chemicals in compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA).[12][15] The ultimate disposal method will likely be high-temperature incineration, which is effective for destroying halogenated organic compounds.[6]

  • Action: Retain all paperwork and manifests provided by the waste disposal company.

  • Causality: This documentation is your legal proof of proper disposal and is essential for regulatory compliance and audits.[14]

Part 3: Visualization & Emergency Planning

Disposal Decision Workflow

The following diagram illustrates the logical flow for handling this compound waste.

cluster_prep Preparation & Handling cluster_disposal Standard Disposal Protocol cluster_spill Emergency Spill Response start Chemical Use Complete (Waste Generated) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood segregate Segregate Nitrile Waste (No Acids!) hood->segregate spill_event Spill Occurs hood->spill_event containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store vendor Arrange Pickup by Licensed Disposal Vendor store->vendor document Retain Disposal Manifest vendor->document cleanup Absorb with Inert Material (e.g., Chemizorb®) spill_event->cleanup collect Collect Cleanup Debris cleanup->collect collect->containerize Treat debris as hazardous waste

Caption: Workflow for safe handling and disposal of this compound.

Emergency Protocol: Accidental Spills

Even with meticulous planning, spills can occur. Your response must be swift, safe, and decisive.

  • Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert your colleagues and supervisor.

  • Control and Contain (Small Spills): For a small spill inside a chemical fume hood, you may proceed with cleanup if you are trained and equipped to do so.

    • Ensure your PPE is intact.[2]

    • If the material is a solid, sweep it up carefully to avoid creating dust.[11]

    • If it is a liquid, cover it with a liquid-absorbent material like Chemizorb®.

  • Collect and Dispose: Scoop the absorbed material and any contaminated debris into your designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your EHS department.

References

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet.
  • Apollo Scientific. (2023, June 27). 2,4-Difluorobenzonitrile - Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet - 2,6-Difluorobenzonitrile.
  • ThermoFisher Scientific. (2025, October 24). Safety Data Sheet.
  • CDC Stacks.Nitriles.
  • TCI Chemicals. (2025, August 6). Safety Data Sheet.
  • Benchchem.A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet.
  • EPA.Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • CP Lab Safety.Nitriles Waste Compatibility.
  • Krishna Solvechem Ltd.Material Safety Data Sheet (MSDS).
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • University of California, Santa Barbara.Cyanide Standard Operating Procedure Template.
  • New Jersey Department of Health.Cyanide Hazard Summary.
  • New Jersey Department of Health.2-Dimethylaminoacetonitrile Hazard Summary.
  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
  • Columbia University Research.Cyanide Safe Use Guidelines.
  • North Carolina Department of Labor. (2020, September 30). Standards Notice 77 - Cyanide Antidotes.
  • EPA.EPA Hazardous Waste Codes.
  • Legal Information Institute, Cornell Law School.40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • National Institutes of Health (NIH). (2023, November 2). Perspective on halogenated organic compounds.

Sources

Personal protective equipment for handling 2,4-Difluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1803782-57-1 | Signal Word: DANGER Hazard Class: Acute Toxicity (Oral, Dermal, Inhalation) - Category 3 (H301, H311, H331)

Executive Safety Assessment

From the Desk of the Senior Application Scientist:

Handling 2,4-Difluoro-6-methylbenzonitrile requires a shift in mindset from "standard organic synthesis" to "high-hazard containment." Unlike simple aromatics, the trifecta of the nitrile moiety (-CN) , fluorine substitution , and lipophilic methyl group creates a compound that is not only toxic but possesses enhanced capability to penetrate the dermal barrier.

The Silent Risk: The primary danger is not just the immediate chemical burn, but the metabolic release of cyanide. Organonitriles can be metabolized in the liver by cytochrome P450 enzymes to release cyanide ions (


), leading to cytotoxic hypoxia. Symptoms may be delayed.

Core Directive: All protocols below are designed to prevent dermal absorption and inhalation of dust .

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "exam gloves."[1] The aromatic nitrile structure can swell and permeate standard 4-mil nitrile rubber rapidly.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Silver Shield® (EVOH) Laminate or Viton® Essential for "immersion protection." Resists permeation of aromatic nitriles where standard nitrile fails.
Hand Protection (Dexterity) Double-gloving: 5-mil Nitrile (Outer) over Laminate (Inner) The outer nitrile provides grip and sacrificial splash protection; the inner laminate prevents chemical breakthrough.
Respiratory Full-face Respirator with P100/OV Cartridges (if outside hood)H331 (Toxic if inhaled). Dusts are highly bioactive. If handling powder >100mg outside a VBE (Ventilated Balance Enclosure), powered air-purifying respirators (PAPR) are recommended.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient. A face shield is mandatory during liquid transfer to prevent "run-down" exposure to the neck.
Body Tyvek® 400 (or equivalent) Lab Coat/Coverall Cotton lab coats absorb liquids and hold toxins against the skin. Use non-woven, chemical-resistant disposable suits.
Operational Protocol: The "Closed-Loop" Workflow

This workflow minimizes the time the compound is exposed to the open lab environment.

Phase A: Weighing & Transfer (Critical Control Point)

Static electricity is a major issue with fluorinated solids, causing "fly-away" powder.

  • De-static: Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.

  • Taring: Tare the receiving vessel (flask) with its cap on.

  • Transfer: Open the source vial and transfer quickly using a disposable anti-static spatula.

  • Seal: Cap the receiving vessel immediately.

  • Decontamination: Wipe the exterior of the receiving vessel with a Kimwipe dampened with Acetone inside the hood before moving it to the reaction setup. Dispose of the wipe as hazardous waste immediately.

Phase B: Reaction Setup

Avoid acidic conditions during workup to prevent HCN liberation.

  • Solvent Choice: Dissolve the solid as early as possible. Once in solution, the risk of airborne dust is eliminated, though permeation risks remain.

  • Temperature Control: If using strong nucleophiles or oxidizers, anticipate exotherms. Fluorinated benzonitriles can be reactive at the ortho/para positions relative to the fluorine.

Phase C: Waste Disposal

Segregation is non-negotiable.

  • Stream A (Solid Waste): Contaminated gloves, spatulas, and weighing boats. Double-bag in clear polyethylene. Label: "TOXIC SOLID - ORGANONITRILE."

  • Stream B (Liquid Waste): Mother liquors and rinsates. DO NOT MIX WITH ACIDS. Acidification of nitrile waste can liberate Hydrogen Cyanide gas. Maintain pH > 9 if possible, or segregate into a dedicated "Cyanide/Nitrile" waste carboy.

Visualization: Operational Logic & Emergency Response
Diagram 1: The "Safe-Path" Workflow

This logic gate ensures that at no point is the operator exposed to the "Open" compound without engineering controls.

G cluster_0 Engineering Control Zone Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Glove + Tyvek Start->CheckPPE Hood Fume Hood / VBE (Sash @ 18 inches) CheckPPE->Hood Pass Static De-static Procedure (Ionizer) Hood->Static Weigh Weighing (Closed Transfer) Static->Weigh Dissolve Solubilization (Immediate) Weigh->Dissolve Eliminate Dust Hazard Waste Waste Segregation (pH > 7) Dissolve->Waste Post-Reaction

Caption: Workflow enforcing engineering controls (VBE/Hood) during the high-risk "Dust Phase" of handling.

Diagram 2: Emergency Response Decision Tree

Immediate actions for exposure events. Speed is critical to prevent systemic toxicity.

G Event Exposure Event Type Identify Type Event->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT Scrub (Abrasion) Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. Oxygen if available 3. Monitor Breathing Inhale->ActionInhale Medical Seek Medical Attention Inform: 'Organonitrile Exposure' ActionSkin->Medical ActionInhale->Medical Cyanide Alert ER: Potential Cyanide Metabolite Medical->Cyanide

Caption: Critical response path. Note: Scrubbing skin is discouraged as it increases capillary blood flow and absorption.

References & Verification
  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 1803782-57-1).[2][3]

  • Thermo Fisher Scientific. (2025).[4] Handling Fluorinated Benzonitriles: Safety Precautions.

  • Ansell Healthcare. (2023).[5] Chemical Permeation & Degradation Resistance Guide (Nitriles vs. Laminates).

  • PubChem. (2024). Compound Summary: this compound.[2][3] National Library of Medicine.

Disclaimer: This guide constitutes a technical recommendation based on chemical class properties and available safety data.[1] It does not replace your institution's official Chemical Hygiene Plan (CHP).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.